molecular formula C19H22N2O4S B2961528 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide CAS No. 899975-92-9

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide

Cat. No. B2961528
CAS RN: 899975-92-9
M. Wt: 374.46
InChI Key: YBIUCWVDPHHEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including nitration, amide formation, and the introduction of specific functional groups through nucleophilic substitution or condensation reactions. For example, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was achieved through a series of well-defined steps, including nitration and amide bond formation.


Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods reveal the spatial arrangement of atoms, molecular conformations, and the presence of specific functional groups.


Physical And Chemical Properties Analysis

The molecular formula of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide is C19H22N2O4S and its molecular weight is 374.46. More detailed physicochemical property data could be estimated using reliable QSPR and ANN .

Scientific Research Applications

Anti-HIV Activity

Thiazinane derivatives have been identified to possess anti-HIV properties. Specifically, compounds like 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine have shown potential in acting as anti-AIDS treatments . The structural similarity suggests that N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxybenzamide could be explored for its efficacy against HIV, potentially contributing to the development of new antiretroviral drugs.

Analgesic Properties

Some thiazinane derivatives exhibit analgesic activities. For instance, the compound (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate has been used for pain relief . Research into the analgesic potential of our subject compound could lead to new pain management medications.

Antibacterial Applications

The thiazinane core is present in well-known antibiotics like cephradine , which belongs to the cephalosporin class of β-lactam antibiotics . This suggests that N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxybenzamide could be synthesized and tested for antibacterial properties, potentially expanding the arsenal of antibiotics.

Anticoagulant Usage

Thiazinane derivatives such as chlormezanone have been utilized as anticoagulants . Investigating the anticoagulant properties of our compound could be beneficial for developing new treatments for blood clotting disorders.

Drug Discovery and Development

Due to its unique structure, N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxybenzamide offers a versatile platform for drug discovery and development. Its molecular framework can be modified to create novel compounds with potential therapeutic effects across various disease states.

Materials Science

Compounds with thiazinane structures have applications in materials science, particularly in the creation of new polymers and coatings. The subject compound’s reactivity and stability under different conditions make it a candidate for developing advanced materials with specific properties.

properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-2-25-18-8-4-3-7-17(18)19(22)20-15-9-11-16(12-10-15)21-13-5-6-14-26(21,23)24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIUCWVDPHHEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.